

# Application Notes and Protocols for Piflufolastat F 18 PET Image Acquisition

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the acquisition of Positron Emission Tomography (PET) images using **Piflufolastat** F 18 (also known as <sup>18</sup>F-DCFPyL or PYLARIFY®). **Piflufolastat** F 18 is a radioactive diagnostic agent that targets Prostate-Specific Membrane Antigen (PSMA), making it a valuable tool in the imaging of prostate cancer.

#### Introduction

**Piflufolastat** F 18 is a urea-based small molecule inhibitor of PSMA, a transmembrane protein highly expressed on the surface of prostate cancer cells. Upon intravenous administration, **Piflufolastat** F 18 binds to PSMA-expressing cells, allowing for the visualization of prostate cancer lesions, including metastases, using PET imaging. This imaging modality has demonstrated high sensitivity and specificity in detecting prostate cancer, aiding in initial staging, localization of disease in biochemical recurrence, and guiding therapeutic strategies. The joint European Association of Nuclear Medicine (EANM) and Society of Nuclear Medicine and Molecular Imaging (SNMMI) have established procedure guidelines for PSMA PET imaging, which form the basis of the protocols outlined below.[1][2][3][4][5][6]

# **Experimental Protocols**Patient Preparation



Proper patient preparation is crucial for optimal image quality and to minimize radiation exposure.

| Parameter   | Protocol                                                                                                                                 | Rationale                                                                                                                              |
|-------------|------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| Hydration   | Patients should be well-hydrated. Oral intake of approximately 500 mL of water is recommended within the 2 hours leading up to the scan. | Adequate hydration facilitates the clearance of the radiotracer from non-target tissues and reduces the radiation dose to the bladder. |
| Fasting     | Fasting is not required for this procedure.[3]                                                                                           | Piflufolastat F 18 uptake is not significantly affected by food intake.                                                                |
| Medications | Patients are generally advised to continue their regular medications.[3]                                                                 | There are no widespread contraindications with common medications, but a thorough patient history should be taken.                     |
| Voiding     | Patients should void immediately before the PET scan acquisition.[3][7][8]                                                               | This minimizes the signal from the bladder, which can otherwise obscure adjacent pelvic structures.                                    |

Radiotracer Administration and Uptake

| Parameter            | Protocol                                                                    |
|----------------------|-----------------------------------------------------------------------------|
| Recommended Dose     | 333 MBq (9 mCi)[9][10]                                                      |
| Acceptable Range     | 296 to 370 MBq (8 to 10 mCi)[9][11]                                         |
| Administration Route | Intravenous (IV) injection over 1-2 minutes, followed by a saline flush.[7] |
| Uptake Time          | 60 to 90 minutes.[7][9]                                                     |



### **PET/CT Image Acquisition**

The following parameters are based on established guidelines and clinical trial protocols.[1][8]

| Parameter                                                    | Protocol                                                                                                                                                       |
|--------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient Positioning                                          | Supine with arms raised above the head.[7][8]                                                                                                                  |
| Scanning Range                                               | From mid-thigh to the vertex of the skull.[7][8]                                                                                                               |
| CT for Attenuation Correction and Anatomical<br>Localization | A low-dose CT scan is acquired prior to the PET scan. Specific parameters (e.g., 90 effective mAs, 130 kVp) may vary based on the scanner and patient size.[8] |
| PET Acquisition Time per Bed Position                        | Typically 2-4 minutes per bed position, but can vary depending on the scanner and patient characteristics.                                                     |
| Total Scan Duration                                          | Approximately 12-40 minutes.[7][8]                                                                                                                             |

**Image Reconstruction** 

| Parameter                  | Typical Settings (Example)                                        |
|----------------------------|-------------------------------------------------------------------|
| Reconstruction Algorithm   | Ordered Subsets Expectation Maximization (OSEM) is commonly used. |
| Iterations and Subsets     | e.g., 4 iterations, 10 subsets.[8]                                |
| Matrix Size                | e.g., 180 x 180.[8]                                               |
| Post-reconstruction Filter | A Gaussian filter (e.g., 3.0 mm FWHM) is typically applied.[8]    |

## **Diagrams**





Click to download full resolution via product page

Caption: Experimental workflow for Piflufolastat F 18 PET imaging.

## **Data Summary**

The following tables summarize the key quantitative parameters for **Piflufolastat** F 18 PET image acquisition.

Table 1: Radiopharmaceutical Administration



| Parameter            | Value                             |
|----------------------|-----------------------------------|
| Radiotracer          | Piflufolastat F 18 (18F-DCFPyL)   |
| Recommended Activity | 333 MBq (9 mCi)[9][10]            |
| Activity Range       | 296 - 370 MBq (8 - 10 mCi)[9][11] |
| Uptake Period        | 60 - 90 minutes[7][9]             |

Table 2: PET/CT Scanner Parameters

| Parameter        | Specification                                                                       |
|------------------|-------------------------------------------------------------------------------------|
| Imaging Modality | PET/CT                                                                              |
| Patient Position | Supine, arms above head[7][8]                                                       |
| Scan Range       | Mid-thigh to vertex of the skull[7][8]                                              |
| CT Parameters    | Low-dose for attenuation correction and localization (e.g., 90 eff mAs, 130 kVp)[8] |
| PET Acquisition  | 3D mode                                                                             |
| Scan Duration    | 12 - 40 minutes[7][8]                                                               |

## **Important Considerations**

- Image Interpretation: Piflufolastat F 18 uptake is not entirely specific to prostate cancer.
   Physiological uptake can be observed in various organs, and benign conditions can also show increased tracer accumulation. Therefore, clinical correlation is essential for accurate interpretation.[7]
- Radiation Dosimetry: The effective radiation dose from a 370 MBq administration of
   Piflufolastat F 18 is approximately 4.3 mSv. The kidneys, liver, and spleen are the organs that receive the highest radiation doses.[8]
- Regulatory Approval: Piflufolastat F 18 is approved for PET imaging of PSMA-positive lesions in men with prostate cancer, particularly for initial staging of high-risk patients and for



patients with suspected recurrence based on elevated serum PSA levels.[12] The OSPREY and CONDOR clinical trials were pivotal in establishing the efficacy and safety of this imaging agent.[13][14][15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. snmmi.org [snmmi.org]
- 2. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imaging-therapy.com [imaging-therapy.com]
- 4. GUEST | SNMMI [snmmi.org]
- 5. 68Ga-PSMA PET/CT: Joint EANM and SNMMI procedure guideline for prostate cancer imaging: version 1.0 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pylarify (piflufolastat F 18) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. apps.ausrad.com [apps.ausrad.com]
- 9. canjurol.com [canjurol.com]
- 10. onclive.com [onclive.com]
- 11. Appropriate Use Criteria for Prostate-Specific Membrane Antigen PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. Clinical Guidelines From NCCN, AUA, & SNMMI | PYLARIFY® [pylarify.com]
- 13. Image acquisition and interpretation of 18F-DCFPyL (piflufolastat F 18) PET/CT: How we do it PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]



- 15. Practical Applications and Clinical Utility of PYLARIFY® (piflufolastat F 18) Injection: An <sup>18</sup>F-PSMA PET/CT Imaging Agent for Prostate Cancer Oncology Practice Management [oncpracticemanagement.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Piflufolastat F 18
  PET Image Acquisition]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b606989#image-acquisition-parameters-for-piflufolastat-f-18-pet]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com